5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol
CAS No.:
Cat. No.: VC14475210
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18O4 |
|---|---|
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 5-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3 |
| Standard InChI Key | UQIWTPQGJCCTPA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol belongs to the stilbene family, characterized by a central ethenyl bridge (-CH=CH-) linking two aromatic rings. Its molecular formula is C₁₇H₁₈O₄, with a molar mass of 286.32 g/mol . The compound’s IUPAC name reflects its substitution pattern:
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A 3,5-dimethoxyphenyl group on one side of the ethenyl bridge.
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A 2-methoxy-5-hydroxyphenyl group on the opposing side.
The (E)-configuration indicates trans spatial arrangement of the substituents around the double bond, a critical factor in its biological activity .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 108957-73-9 |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Synonyms | 4,3',5'-tri-O-methylpiceatannol; (E)-3'-Hydroxy-3,5,4'-trimethoxystilbene |
| SMILES | COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC |
Synthesis and Structural Elucidation
Synthetic Routes
The compound is typically synthesized via Wittig-Horner reactions or Heck coupling, leveraging methoxy-substituted benzaldehyde and phenol precursors.
Wittig Reaction Approach
A common method involves:
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Generation of a phosphonium ylide from 2-methoxy-5-hydroxybenzyl bromide.
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Coupling with 3,5-dimethoxybenzaldehyde under basic conditions to form the ethenyl bridge.
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Protection/deprotection steps (e.g., silylation) to preserve phenolic hydroxyl groups during synthesis .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited water solubility; soluble in polar organic solvents (e.g., methanol, dichloromethane) .
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Stability: Susceptible to oxidative degradation due to the phenolic hydroxyl group, necessitating storage under inert atmospheres.
Table 2: Spectral Data (Representative)
| Technique | Key Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=16.4 Hz, 1H, CH=CH), 6.85–6.40 (m, aromatic protons) |
| IR | 3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C) |
| MS (ESI) | m/z 286.32 [M+H]⁺ |
| Supplier | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| CONIER CHEM AND PHARMA | China | >95% | $120–$150 |
| Dayang Chem | China | >98% | $135–$170 |
| Amadis Chemical | China | >90% | $110–$130 |
Challenges and Future Directions
Research Gaps
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In vivo toxicity profiles remain uncharacterized.
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Synthetic scalability is limited by low yields in cross-coupling reactions.
Opportunities
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Derivatization: Introducing sulfonate or glycoside groups to improve bioavailability.
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Targeted drug delivery: Encapsulation in nanocarriers to enhance therapeutic efficacy.
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